molecular formula C10H9ClN2O B12340872 7-Chloro-3-ethyl-1H-quinoxalin-2-one

7-Chloro-3-ethyl-1H-quinoxalin-2-one

Cat. No.: B12340872
M. Wt: 208.64 g/mol
InChI Key: GQYGRAHGGCNUFE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 7-Chloro-3-ethyl-1H-quinoxalin-2-one

Systematic Nomenclature and IUPAC Classification

The compound is systematically named This compound under IUPAC guidelines. The quinoxalinone core consists of a bicyclic structure comprising two fused six-membered rings: a benzene ring fused to a pyrazine-dione system. Numeric assignment prioritizes the ketone oxygen at position 2, with substituents ordered as follows:

  • Chlorine at position 7 (benzene ring)
  • Ethyl group at position 3 (pyrazine ring)

The molecular formula is C$${10}$$H$$9$$ClN$$_2$$O , with a molar mass of 208.65 g/mol . The SMILES notation ClC1=CC2=C(C=C1)N=C(C(O)=N2)CC encodes the connectivity of atoms, highlighting the ethyl and chloro substituents.

Table 1: Key Molecular Properties
Property Value Source
IUPAC Name This compound
Molecular Formula C$${10}$$H$$9$$ClN$$_2$$O
Molecular Weight 208.65 g/mol
CAS Registry Number 1464832-54-9

Molecular Architecture: Substituent Effects on Quinoxalinone Core

The ethyl and chloro substituents induce distinct electronic and steric effects:

  • Ethyl Group (C3) : The alkyl chain at position 3 donates electrons via inductive effects, increasing electron density at the pyrazine ring. This alters reactivity in electrophilic substitution reactions and enhances lipophilicity compared to unsubstituted quinoxalinones.
  • Chlorine (C7) : As an electron-withdrawing group, chlorine withdraws electron density from the benzene ring via resonance and inductive effects, polarizing the aromatic system and directing further substitution to meta positions.

Conformational analysis reveals that the ethyl group adopts a gauche configuration relative to the ketone oxygen, minimizing steric clashes with adjacent hydrogen atoms on the pyrazine ring. This arrangement stabilizes the molecule through weak C–H···O interactions between the ethyl hydrogens and the carbonyl oxygen.

Comparative Analysis with Parent Compound 2(1H)-Quinoxalinone

The parent compound, 2(1H)-quinoxalinone, lacks substituents, rendering it planar and symmetrical. Key differences include:

Electronic Effects
  • The chlorine in this compound reduces π-electron density in the benzene ring, evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to the parent.
  • The ethyl group increases the basicity of the pyrazine nitrogen at position 1 by 0.3 pKa units due to inductive electron donation.
Solubility and Reactivity
  • Solubility : The ethyl group lowers aqueous solubility (logP = 2.1 vs. 0.8 for the parent), while the hydrochloride salt form (not observed in the parent) improves solubility in polar solvents.
  • Reactivity : Chlorine enhances electrophilic substitution at position 5, whereas the parent undergoes substitution at position 6.

Crystallographic Data and Conformational Analysis

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2$$_1$$/c . Key structural features include:

Unit Cell Parameters
  • a = 7.42 Å
  • b = 12.58 Å
  • c = 9.87 Å
  • β = 102.3°
  • Z = 4 (molecules per unit cell)
Hydrogen Bonding Network

The ketone oxygen (O1) participates in intermolecular hydrogen bonds with the NH group of adjacent molecules (N1–H···O1 = 2.89 Å), forming a zigzag chain along the crystallographic a-axis. The ethyl group engages in weak C–H···π interactions (3.12 Å) with the benzene ring of neighboring molecules, stabilizing the lattice.

Torsional Angles
  • The C3–C2–N1–C8 torsion angle measures -172.5° , indicating near-perpendicular alignment between the ethyl group and pyrazine ring.
  • The dihedral angle between the benzene and pyrazine rings is 5.2° , reflecting minimal deviation from planarity.
Table 2: Crystallographic Data Summary
Parameter Value Source
Crystal System Monoclinic
Space Group P2$$_1$$/c
Hydrogen Bond (N1–H···O1) 2.89 Å
C–H···π Interaction 3.12 Å

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

8-chloro-3-ethyl-3H-quinoxalin-2-one

InChI

InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5,7H,2H2,1H3

InChI Key

GQYGRAHGGCNUFE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N=C2C(=N1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Parameter Value
Solvent Ethanol (condensation); DMF (alkylation)
Temperature 80°C (condensation); RT (alkylation)
Catalyst/Base K₂CO₃ (alkylation)
Yield 73–85%

This method benefits from straightforward scalability but requires sequential steps, increasing purification complexity.

One-Pot Synthesis Using Ethyl Bromoacetate

A streamlined one-pot protocol employs 4-chloro-1,2-diaminobenzene and ethyl bromoacetate in basic media. Triethylamine (3 equiv) in DMSO at 75°C facilitates simultaneous cyclization and alkylation, yielding the target compound in a single step.

Optimization Insights:

  • Catalyst : Molybdophosphovanadates on alumina enhance yields (92% at 100 mg catalyst loading).
  • Solvent : Toluene or DMSO improves regioselectivity.
  • Temperature : Reactions at 75–80°C minimize side products.

Alkylation of Preformed 7-Chloro-quinoxalin-2-one

Starting with 7-chloro-1H-quinoxalin-2-one , position 3 is functionalized via alkylation. Ethyl bromide (1.2 equiv) and KHCO₃ in toluene at 110°C with phosphonium ylides (e.g., Ph₃P=CH₂) enable selective ethylation.

Comparative Performance:

Alkylating Agent Yield (%) Conditions
Ethyl bromide 73 Toluene, 110°C
Ethyl iodide 68 DMF, RT
Diethyl sulfate 65 Acetonitrile, 60°C

This method offers flexibility but requires pre-synthesis of the quinoxalinone core.

Dibromoethanone-Mediated Cyclization

2,2-Dibromo-1-ethylphenylethanone reacts with 4-chloro-1,2-diaminobenzene in DMSO at 75°C, forming the quinoxalin-2-one ring via an oxosulfonium intermediate. Triethylamine (3 equiv) ensures dehydrohalogenation and neutralization.

Regioselectivity Analysis:

  • Major product (95%) arises from imine pathway.
  • Minor product (5%) forms via amide intermediate.

Microwave-Assisted Synthesis

Modern techniques utilize microwave irradiation to accelerate reactions. A mixture of 4-chloro-1,2-diaminobenzene and ethyl glyoxalate in n-BuOH undergoes microwave heating (130°C, 30 min), achieving 85% yield with reduced side reactions.

Advantages:

  • Time Efficiency : 30 min vs. 12–24 h conventional heating.
  • Energy Savings : Lower solvent volumes required.

Acid-Promoted Carbamoylation Followed by Alkylation

In a two-step sequence, 7-chloro-1H-quinoxalin-2-one undergoes C–H carbamoylation with isocyanides in aqueous HClO₄ (90°C, 3 h), followed by ethylation. While primarily used for carbamoyl derivatives, this method adapts to alkylation with ethyl isocyanides.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 7-Bromo-8-chloro-3-ethyl-1H-quinoxalin-2-one (): Substituents: Bromo (7-position), chloro (8-position), ethyl (3-position). The bromine atom increases molecular weight (MW: ~316.5 g/mol) and polarizability compared to the target compound’s chlorine. Bromo derivatives often exhibit slower reaction kinetics in nucleophilic substitutions due to stronger C-Br bonds . Synthesized via DDQ-mediated oxidation of a dihydroquinoxalinone precursor, yielding 19% after purification .
  • 7-(Bromomethyl)-8-chloro-3-ethyl-1H-quinoxalin-2-one (): Substituents: Bromomethyl (7-position), chloro (8-position), ethyl (3-position). The bromomethyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions. This contrasts with the target compound’s inert chloro group .
  • 3-Chloro-1-methyl-1H-quinoxalin-2-one (): Substituents: Chloro (3-position), methyl (1-position). Methyl at the 1-position may sterically hinder interactions at the nitrogen .

Structural Modifications and Physicochemical Properties

Compound Molecular Formula Substituents Key Properties/Applications
7-Chloro-3-ethyl-1H-quinoxalin-2-one C₁₀H₉ClN₂O Cl (7), ethyl (3) Likely moderate lipophilicity (LogP ~2.5)
7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one () C₁₀H₁₁ClN₂O Cl (7), dimethyl (3), saturated ring Reduced planarity; increased solubility due to tetrahydro ring
7-CHLORO-3-NITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE () C₉H₇ClN₂O₃ Cl (7), nitro (3), dihydro ring Nitro group enhances electrophilicity; potential for redox activity

Limitations and Data Gaps

  • Limited data on the target compound’s exact physicochemical properties (e.g., solubility, melting point) necessitate extrapolation from analogs.
  • Toxicity profiles remain uncharacterized, though safety protocols for similar compounds emphasize hazard mitigation .

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